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molecular formula C6H6BrNO2S B1358236 Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate CAS No. 899897-21-3

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Cat. No. B1358236
M. Wt: 236.09 g/mol
InChI Key: FINAXYSMTLVVOE-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

A solution of 5-bromo-2-methyl-thiazole-4-carboxylic acid (1.50 g, 6.75 mmol) in methanol (80.00 ml) was treated with a saturated solution of HCl in ether (3.00 ml). The reaction mixture was heated at reflux for 3 h then the volatiles were removed. The residue was purified by flash chromatography (methylene chloride/methanol) yielding 5-bromo-2-methyl-thiazole-4-carboxylic acid methyl ester (1.30 g, 82%) as a white solid, MS (ISP): m/e=235.9, 237.9 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]([OH:10])=[O:9].Cl.[CH3:12]O>CCOCC>[CH3:12][O:9][C:8]([C:3]1[N:4]=[C:5]([CH3:7])[S:6][C:2]=1[Br:1])=[O:10]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(N=C(S1)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (methylene chloride/methanol)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=C(SC1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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